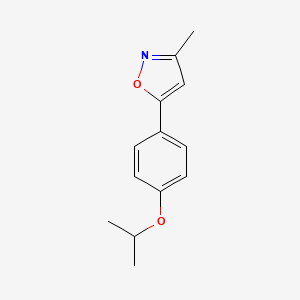

5-(4-Isopropoxyphenyl)-3-methylisoxazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H15NO2 |

|---|---|

Molecular Weight |

217.26 g/mol |

IUPAC Name |

3-methyl-5-(4-propan-2-yloxyphenyl)-1,2-oxazole |

InChI |

InChI=1S/C13H15NO2/c1-9(2)15-12-6-4-11(5-7-12)13-8-10(3)14-16-13/h4-9H,1-3H3 |

InChI Key |

PYXCDMHRHGLVBA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NOC(=C1)C2=CC=C(C=C2)OC(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 5 4 Isopropoxyphenyl 3 Methylisoxazole and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for the 5-(4-Isopropoxyphenyl)-3-methylisoxazole Scaffold

Retrosynthetic analysis of this compound reveals several strategic disconnections. The most common approach involves disconnecting the isoxazole (B147169) ring, leading to two primary synthons: a nitrile oxide and an alkyne. This disconnection is based on the well-established [3+2] cycloaddition reaction.

A primary retrosynthetic route for this compound is depicted below:

Figure 1. Retrosynthetic analysis of this compound. This illustrates the disconnection of the isoxazole ring to key starting materials.

Alternatively, the isoxazole ring can be constructed from a 1,3-dicarbonyl compound and hydroxylamine. This approach involves the condensation of a β-diketone with hydroxylamine, followed by cyclization and dehydration. For the target molecule, this would necessitate the synthesis of 1-(4-isopropoxyphenyl)butane-1,3-dione.

Exploration of Classical and Contemporary Approaches to Isoxazole Ring Formation.mdpi.comnih.govrsc.orgrsc.orgmdpi.comnveo.orgnih.govnih.govresearchgate.net

The formation of the isoxazole ring is a cornerstone of heterocyclic chemistry, with a rich history of classical methods and a continuous evolution of contemporary techniques. These approaches offer various levels of efficiency, regioselectivity, and substrate scope.

1,3-Dipolar Cycloaddition Reactions in Isoxazole Synthesis.rsc.orgnih.govnih.gov

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne is a powerful and widely utilized method for the synthesis of isoxazoles. nih.gov This reaction is highly efficient and often proceeds with high regioselectivity. Nitrile oxides, which are unstable intermediates, are typically generated in situ from aldoximes or hydroximoyl chlorides. nih.govresearchgate.net

The general mechanism for the 1,3-dipolar cycloaddition is as follows:

Figure 2. General mechanism of 1,3-dipolar cycloaddition for isoxazole synthesis. This reaction involves the concerted addition of a nitrile oxide to an alkyne.

Various methods have been developed for the in situ generation of nitrile oxides. researchgate.net A common method involves the oxidation of aldoximes using reagents such as N-chlorosuccinimide (NCS) or chloramine-T. mdpi.comnih.gov Alternatively, dehydrohalogenation of hydroximoyl chlorides with a base can also generate the required nitrile oxide. nih.gov The choice of method often depends on the stability of the starting materials and the desired reaction conditions.

Transition Metal-Catalyzed Methodologies for Isoxazole Functionalization.mdpi.comnih.govnih.govnih.gov

Transition metal catalysis has emerged as a powerful tool in the synthesis and functionalization of isoxazoles. researchgate.net These methods often offer high efficiency, selectivity, and functional group tolerance. rsc.org Palladium, copper, and gold catalysts have been extensively used in various transformations involving isoxazoles. organic-chemistry.org

Copper-catalyzed cycloaddition reactions of alkynes with in situ generated nitrile oxides have been shown to be highly regioselective. organic-chemistry.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are valuable for introducing substituents onto the isoxazole ring. nih.govacs.org For instance, a pre-formed isoxazole with a halogen substituent can be coupled with a variety of organoboron or organotin reagents to introduce diverse functionalities. nih.gov

| Catalyst | Reaction Type | Substrates | Product | Reference |

| Copper(I) | [3+2] Cycloaddition | Terminal alkynes, Nitrile oxides | 3,5-disubstituted isoxazoles | nih.gov |

| Palladium(II) | Cascade Annulation/Allylation | Alkynyl oxime ethers, Allyl halides | Functionalized isoxazoles | organic-chemistry.org |

| Gold(I) | Intramolecular Cyclization | 2-alkynone O-methyl oximes | Fluoroisoxazoles | organic-chemistry.org |

Microwave-Assisted Synthesis and Ultrasonication Techniques.nih.govrsc.orgnih.govresearchgate.net

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate reaction rates, improve yields, and enhance product purity. nveo.orgorganic-chemistry.orgbenthamdirect.comabap.co.in In the context of isoxazole synthesis, microwave irradiation has been successfully applied to 1,3-dipolar cycloaddition reactions, significantly reducing reaction times from hours to minutes. nih.govnih.gov This rapid heating can also minimize the formation of byproducts often seen in conventional heating methods. organic-chemistry.org

Ultrasonication, another green chemistry technique, utilizes sound waves to induce cavitation, which can enhance reaction rates and yields. mdpi.comnih.govelifesciences.orgpreprints.orgresearchgate.net Ultrasound-assisted synthesis of isoxazoles has been reported to be an environmentally benign and efficient method. nih.govresearchgate.net These techniques often allow for reactions to be carried out under milder conditions and in some cases, in aqueous media, aligning with the principles of green chemistry. mdpi.compreprints.org

| Technique | Key Advantages | Application in Isoxazole Synthesis | Reference |

| Microwave Irradiation | Rapid heating, reduced reaction times, improved yields | 1,3-dipolar cycloaddition, multi-component reactions | nih.govnveo.orgnih.gov |

| Ultrasonication | Enhanced reaction rates, milder conditions, green solvent compatibility | Cyclization, cross-coupling, multi-component reactions | mdpi.comnih.govnih.gov |

Metal-Free Synthetic Routes and Green Chemistry Approaches.mdpi.comnih.govnih.gov

In recent years, there has been a growing emphasis on developing metal-free synthetic routes and adopting green chemistry principles to minimize environmental impact. nih.govrsc.orgnih.gov For isoxazole synthesis, several metal-free alternatives to traditional transition metal-catalyzed reactions have been explored. nih.gov

One such approach involves the use of organocatalysts to promote the cycloaddition reaction. nih.gov Additionally, reactions performed in environmentally benign solvents like water or under solvent-free conditions are gaining prominence. mdpi.comnih.govpreprints.org The use of recyclable catalysts and the development of one-pot, multi-component reactions that increase atom economy are also key aspects of green chemistry in this field. mdpi.comnih.gov Ball-milling, a mechanochemical technique, has also been employed for the solvent-free synthesis of isoxazoles. nih.gov

Optimization of Reaction Conditions and Yields for the Synthesis of this compound

The synthesis of this compound can be optimized by carefully selecting the reaction conditions. For the 1,3-dipolar cycloaddition route, the choice of base and solvent for the in situ generation of the nitrile oxide from the corresponding aldoxime is crucial. Bases such as triethylamine (B128534) or sodium hypochlorite (B82951) are commonly used. The reaction temperature and time also play a significant role in maximizing the yield and minimizing side reactions.

| Step | Reagents and Conditions | Purpose |

| 1 | 4-Isopropoxybenzaldehyde (B92280), Hydroxylamine hydrochloride, Base | Formation of 4-isopropoxybenzaldehyde oxime |

| 2 | 4-Isopropoxybenzaldehyde oxime, N-Chlorosuccinimide | Formation of 4-isopropoxybenzoyl hydroximoyl chloride |

| 3 | 4-Isopropoxybenzoyl hydroximoyl chloride, Propyne, Triethylamine | 1,3-Dipolar cycloaddition to form the isoxazole ring |

Considerations for Scalability in Laboratory-Scale Organic Synthesis

Scaling up the synthesis of this compound and its analogues from milligram to gram or multi-gram quantities in a laboratory setting requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Reaction Conditions and Stoichiometry: When moving to a larger scale, the stoichiometry of reagents may need to be re-optimized. Reactions that are efficient on a small scale might require slight adjustments in the molar ratios of reactants and reagents to maintain high yields. The concentration of the reaction mixture is also a critical parameter; reducing solvent volume can increase reaction rates and throughput, but may also lead to issues with solubility and heat dissipation. catsci.com

Heat Transfer and Temperature Control: A significant challenge in scaling up chemical reactions is managing heat transfer. catsci.com Exothermic reactions, such as the in situ generation of nitrile oxides and the subsequent cycloaddition, can lead to a rapid increase in temperature in a larger reaction vessel. This is due to the decrease in the surface-area-to-volume ratio as the scale increases, which limits the efficiency of heat dissipation. catsci.com To mitigate this, a well-controlled heating and cooling system is essential. For laboratory-scale preparations, this can involve using larger reaction flasks with efficient stirring and controlled addition of reagents, often via an addition funnel, to manage the rate of the reaction and thus the heat generated. The use of a temperature probe to monitor the internal reaction temperature is crucial.

Mixing and Agitation: Efficient mixing becomes more critical on a larger scale to ensure homogeneity and consistent reaction rates throughout the vessel. Inadequate stirring can lead to localized "hot spots" in exothermic reactions, potentially causing side reactions or decomposition of products. The choice of stirrer (e.g., magnetic vs. overhead mechanical stirrer) and the stirring speed should be appropriate for the volume and viscosity of the reaction mixture.

Work-up and Purification: Procedures for work-up and purification need to be adapted for larger quantities. Extractions will require larger separatory funnels and increased solvent volumes. The removal of solvents under reduced pressure will necessitate larger rotary evaporators. Purification by column chromatography, while feasible, can become cumbersome and time-consuming on a larger scale. Alternative purification methods such as recrystallization should be explored, as they are often more amenable to larger quantities of solid products.

Safety Considerations: The inherent hazards of the chemicals and reactions involved are magnified on a larger scale. For the synthesis of isoxazoles via nitrile oxides, it is important to note that nitrile oxides can be unstable and potentially explosive, although they are generally used in situ to minimize this risk. The use of larger quantities of flammable organic solvents also increases fire hazards. All scale-up operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. A thorough risk assessment should be performed before commencing any large-scale reaction.

By carefully addressing these considerations, the laboratory-scale synthesis of this compound and its analogues can be successfully and safely scaled up to produce the quantities of material required for further research and development.

Advanced Theoretical and Computational Chemistry Studies of 5 4 Isopropoxyphenyl 3 Methylisoxazole

Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiles

Quantum mechanical (QM) calculations, particularly those utilizing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 5-(4-Isopropoxyphenyl)-3-methylisoxazole. DFT methods, such as the widely used B3LYP functional combined with basis sets like 6-311G(d,p), are employed to optimize the molecular geometry and compute various electronic properties. dntb.gov.uasemanticscholar.org

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are crucial indicators of the molecule's chemical reactivity, kinetic stability, and electronic transport properties. researchgate.net A smaller energy gap generally signifies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netresearchgate.net

These calculations also allow for the determination of global reactivity descriptors, which provide a quantitative measure of the molecule's chemical behavior. researchgate.netnih.gov Parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness are derived from the HOMO and LUMO energies. researchgate.netnih.gov For instance, a molecule with a high ionization potential and high chemical hardness is typically more stable and less reactive. Molecular Electrostatic Potential (MEP) maps are also generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. dntb.gov.ua

Table 1: Illustrative Quantum Chemical Parameters Calculated via DFT

| Parameter | Symbol | Theoretical Implication |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Correlates with the ability to donate electrons (ionization potential). |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Correlates with the ability to accept electrons (electron affinity). |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and kinetic stability. |

| Electronegativity | χ | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness | η | Measures resistance to change in electron distribution. |

| Chemical Softness | S | Reciprocal of hardness, indicates higher reactivity. |

Note: The table outlines the types of parameters determined through DFT calculations; specific values for this compound require dedicated computational studies.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The three-dimensional structure and dynamic behavior of this compound are investigated through conformational analysis and molecular dynamics (MD) simulations. Conformational analysis is crucial for identifying the most stable spatial arrangements (conformers) of the molecule. Due to the presence of rotatable single bonds, such as the bond connecting the isoxazole (B147169) and phenyl rings, the molecule can exist in different conformations. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used experimentally to determine the proximity of different protons, which helps in identifying the predominant conformers, such as syn and anti atropisomers that may arise from restricted rotation. mdpi.commdpi.com

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, typically in a simulated biological environment (e.g., solvated in a water box). nih.govnih.gov Using force fields like OPLS (Optimized Potentials for Liquid Simulations), MD simulations can model the interactions between the atoms of the molecule and its surroundings. nih.gov These simulations are essential for understanding how the molecule interacts with biological targets, its stability, and its permeation through membranes. rsc.org The trajectory from an MD simulation allows for the analysis of structural stability through metrics like the Root Mean Square Deviation (RMSD), which measures the deviation of the molecule's backbone atoms from their initial position over time.

In Silico Prediction and Analysis of Spectroscopic Parameters and Electronic Transitions (e.g., UV-Vis, NMR, IR)

Computational methods are highly effective in predicting and interpreting the spectroscopic signatures of molecules. For this compound, theoretical spectra can be calculated and compared with experimental data to confirm its structure.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Vis absorption spectra. dntb.gov.uanih.gov These calculations predict the maximum absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions involved (e.g., π→π* or n→π*). nih.govmdpi.com The solvent environment can be included in these calculations using models like the Polarizable Continuum Model (PCM) to provide more accurate predictions. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to compute the theoretical ¹H and ¹³C NMR chemical shifts. researchgate.netmdpi.com The calculated shifts are often scaled and compared against experimental values obtained in solvents like CDCl₃ or DMSO-d₆, with Tetramethylsilane (TMS) as an internal standard. researchgate.netsciarena.com A strong correlation between the predicted and experimental chemical shifts serves to validate the optimized molecular structure. researchgate.net

IR Spectroscopy: The vibrational frequencies observed in an Infrared (IR) spectrum can be calculated using DFT. The computed harmonic vibrational frequencies are typically scaled by a standard factor to correct for anharmonicity and achieve better agreement with experimental FT-IR data. researchgate.netkarazin.ua This analysis helps in assigning specific vibrational modes to the observed absorption bands. dntb.gov.ua

Table 2: Comparison of Experimental vs. Theoretically Predicted Spectroscopic Data

| Spectroscopic Technique | Parameter | Typical Experimental Value Range | Computational Method |

|---|---|---|---|

| UV-Vis | λmax (nm) | 250-400 nm | TD-DFT |

| ¹H NMR | Chemical Shift (ppm) | 0-10 ppm | DFT/GIAO |

| ¹³C NMR | Chemical Shift (ppm) | 0-170 ppm | DFT/GIAO |

| IR | Wavenumber (cm⁻¹) | 400-4000 cm⁻¹ | DFT |

Note: This table illustrates the correlation between experimental and computational spectroscopy. Specific data for the title compound would be generated from dedicated in silico studies.

Computational Determination of Molecular Descriptors and Their Theoretical Implications for Chemical Behavior

Molecular descriptors are numerical values that encode chemical information and are derived from the molecular structure. researchgate.net These descriptors are categorized as 1D, 2D, or 3D depending on the dimensionality of the molecular representation used for their calculation. researchgate.net They are fundamental in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, which aim to correlate the chemical structure with biological activity or physical properties. nih.gov

For this compound, key molecular descriptors can be calculated to predict its pharmacokinetic properties, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. nih.govnih.gov For instance, Lipinski's Rule of Five is a widely used guideline to assess the "drug-likeness" and oral bioavailability of a compound. nih.gov It evaluates descriptors such as molecular weight (MW), the logarithm of the partition coefficient (LogP), and the number of hydrogen bond donors and acceptors. Other important descriptors include molecular volume, surface area, and the number of rotatable bonds, which influence solubility, permeability, and binding to target proteins. nih.gov

Table 3: Key Molecular Descriptors and Lipinski's Rule of Five

| Molecular Descriptor | Symbol | Guideline (Lipinski's Rule) | Theoretical Implication |

|---|---|---|---|

| Molecular Weight | MW | ≤ 500 Da | Influences absorption and distribution. |

| Log P (Octanol-Water Partition Coefficient) | LogP | ≤ 5 | Indicates lipophilicity and membrane permeability. |

| Hydrogen Bond Donors | HBD | ≤ 5 | Affects solubility and binding. |

| Hydrogen Bond Acceptors | HBA | ≤ 10 | Affects solubility and binding. |

Note: The guidelines presented are part of Lipinski's Rule of Five for predicting drug-likeness.

Structure Activity Relationship Sar and Structure Interaction Relationship Sir Investigations of Isoxazole Derivatives

Computational Approaches to SAR/SIR Modeling (e.g., Quantitative Structure-Activity Relationships (QSAR), 3D-QSAR)

Computational modeling provides powerful tools for elucidating the complex relationships between a molecule's structure and its biological activity. Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR are principal among these methods, enabling the prediction of a compound's activity based on its physicochemical properties and spatial arrangement.

For isoxazole (B147169) derivatives, 2D-QSAR models have been successfully developed to correlate molecular descriptors with biological activities like antiviral or anti-inflammatory effects. researchgate.netnih.gov These models use parameters such as hydrophobicity, electronic effects, and steric factors to build a mathematical relationship with the observed activity.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more detailed understanding by considering the 3D structure of the molecules. nih.govnih.gov These approaches align a series of related compounds, like derivatives of 5-(4-Isopropoxyphenyl)-3-methylisoxazole, and calculate steric and electrostatic fields around them. nih.gov The resulting contour maps highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. mdpi.com

For instance, in studies of various isoxazole derivatives, CoMFA and CoMSIA models have demonstrated strong predictive ability. nih.govmdpi.com The statistical validation of these models is critical, with key parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²) indicating the model's robustness and predictive power. nih.goveijppr.com A high q² value (typically > 0.5) suggests good internal predictability, while a high r² value indicates a strong correlation between predicted and experimental activities. eijppr.com

| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External Validation) | Field Contribution |

|---|---|---|---|---|

| CoMFA | 0.664 | 0.960 | 0.872 | Steric, Electrostatic |

| CoMSIA | 0.706 | 0.969 | 0.866 | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor |

Data in this table is illustrative, based on findings from studies on various isoxazole derivatives to exemplify typical QSAR model statistics. nih.gov

These computational models provide invaluable insights into the structural requirements for the activity of isoxazole-containing compounds, guiding the rational design of new analogues. researchgate.net

Rational Design Principles for Structural Modification and Analogue Generation Based on this compound

The rational design of new analogues of this compound is guided by SAR data obtained from experimental screening and computational modeling. The core structure presents several key positions for modification: the isoxazole ring, the 3-methyl group, and the 5-(4-isopropoxyphenyl) substituent.

Structural modifications aim to optimize interactions with a biological target, thereby enhancing potency and selectivity. nih.govnih.gov Studies on various isoxazole derivatives have revealed several guiding principles:

Modification of the Phenyl Ring: The substitution pattern on the phenyl ring at the 5-position of the isoxazole is critical. Introducing electron-withdrawing or electron-donating groups can modulate the electronic properties of the entire molecule, influencing binding affinity. researchgate.net For this compound, modifications could involve altering the position or nature of the isopropoxy group or introducing additional substituents like halogens or nitro groups to explore hydrophobic and electronic effects. mdpi.com

Variation of the Alkoxy Group: The isopropoxy group itself is a target for modification. Varying its size and lipophilicity (e.g., replacing it with methoxy, ethoxy, or larger alkoxy groups) can probe the size and nature of the target's binding pocket. scienceopen.com

Alterations at the Isoxazole 3-Position: The 3-methyl group can be replaced with other alkyl groups, aromatic rings, or functional groups capable of forming hydrogen bonds to explore steric and electronic requirements in that region of the binding site. nih.gov

Isoxazole Core Modifications: While maintaining the isoxazole core is often essential for the class-defining activity, isosteric replacement with other five-membered heterocycles (e.g., oxadiazole, thiazole) can be explored to improve properties. nih.gov

| Position of Modification | Type of Modification | Potential Impact on Activity | Rationale |

|---|---|---|---|

| Phenyl Ring (at C5) | Addition of halogens (-F, -Cl) | Increase potency | Enhances hydrophobic interactions and can form halogen bonds. |

| Alkoxy Group (on Phenyl Ring) | Varying chain length (e.g., methoxy, butoxy) | Optimize fit in binding pocket | Probes the size and hydrophobicity of the target's pocket. |

| Methyl Group (at C3) | Replacement with larger or functional groups | Explore steric limits and new interactions | Determines if the binding site can accommodate bulkier substituents or form hydrogen bonds. |

| Isoxazole Ring (C4 position) | Introduction of a linker and functional group | Increase potency and selectivity | Can form additional polar interactions with the target protein. nih.gov |

This table summarizes general SAR findings for the isoxazole class of compounds from various studies. nih.govmdpi.comnih.gov

These principles, derived from extensive research on isoxazole derivatives, provide a roadmap for the systematic structural optimization of this compound to generate analogues with potentially improved biological profiles. nih.govnih.gov

Molecular Docking and Binding Site Analysis for Putative Biomolecular Targets (Focus on In Silico Interactions)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. apeejay.edu This method is instrumental in understanding the potential biomolecular targets for this compound and the nature of its interactions at an atomic level. nih.govtexilajournal.com

The docking process involves placing the 3D structure of the ligand into the binding site of a target protein and scoring the different poses based on their binding energy. nih.gov For isoxazole derivatives, targets often include protein kinases, tubulin, cyclooxygenase (COX) enzymes, or nuclear receptors, depending on the specific substitution pattern. nih.govnih.govnih.gov

In silico analysis of the binding site of a putative target for this compound would reveal key amino acid residues that may interact with the ligand. The analysis typically identifies:

Hydrophobic Pockets: Regions lined with nonpolar amino acids (e.g., Leucine, Valine, Phenylalanine) that can accommodate the phenyl and isopropoxy groups of the molecule.

Hydrogen Bond Donors/Acceptors: Residues like Serine, Threonine, or the peptide backbone that could potentially interact with the nitrogen and oxygen atoms of the isoxazole ring.

Aromatic Stacking Partners: Aromatic residues such as Tyrosine, Tryptophan, or Phenylalanine that can engage in π-π stacking with the molecule's phenyl ring.

| Molecular Fragment | Potential Interacting Amino Acid | Type of Interaction |

|---|---|---|

| Isoxazole Ring (N, O atoms) | Ser, Thr, Lys, Asp | Hydrogen Bonding |

| Phenyl Ring | Phe, Tyr, Trp | π-π Stacking |

| Isopropoxy Group | Val, Leu, Ile, Ala | Hydrophobic Interaction |

| Methyl Group | Ala, Val | Hydrophobic Interaction |

This table illustrates the types of interactions that are commonly predicted for isoxazole-containing ligands in protein binding sites based on molecular docking studies. nih.govijcce.ac.ir

By analyzing these interactions, researchers can generate hypotheses about why certain structural modifications enhance activity while others diminish it, providing a structural basis for the observed SAR. nih.gov

Prediction of Ligand-Biomolecular Target Binding Modes and Key Interaction Analysis

Following molecular docking, a detailed analysis of the top-scoring binding poses provides a prediction of the ligand's binding mode. researchgate.net For this compound, this involves identifying the key non-covalent interactions that stabilize the ligand-protein complex.

Based on its chemical structure, the following key interactions can be hypothesized:

Hydrophobic Interactions: The 4-isopropoxyphenyl group is expected to be a major driver of binding, likely fitting into a hydrophobic pocket within the target protein. nih.gov The terminal isopropyl moiety and the phenyl ring would contribute significantly to this affinity. The 3-methyl group would also contribute to hydrophobic interactions, albeit to a lesser extent.

Hydrogen Bonding: The oxygen and nitrogen atoms of the isoxazole ring are potential hydrogen bond acceptors. They could interact with hydrogen bond donor residues (e.g., the backbone NH of an amino acid or side chains of residues like Lysine or Arginine) in the binding site. ijcce.ac.ir

π-π Stacking: The phenyl ring could engage in favorable stacking interactions with aromatic amino acid side chains (Phenylalanine, Tyrosine, Tryptophan), which is a common binding feature for aromatic ligands. mdpi.com

| Interaction Type | Involved Fragment of Ligand | Potential Protein Partner | Significance |

|---|---|---|---|

| Hydrophobic | Isopropoxyphenyl group, Methyl group | Aliphatic/Aromatic residues (Leu, Val, Phe) | Primary anchor for binding affinity. |

| Hydrogen Bond | Isoxazole N and O atoms | H-bond donors (e.g., Ser, backbone NH) | Contributes to binding specificity and orientation. |

| π-π Stacking | Phenyl ring | Aromatic residues (Phe, Tyr, Trp) | Enhances binding stability. |

This table summarizes the likely binding interactions for the title compound based on its structure and general findings from docking studies of similar molecules. mdpi.comnih.gov

These in silico predictions of the binding mode are crucial for understanding the mechanism of action at a molecular level. They provide a structural rationale for the SAR and guide further lead optimization efforts by suggesting specific modifications to enhance these key interactions. nih.govnih.gov

Investigation of Chemical Reactivity and Functionalization of 5 4 Isopropoxyphenyl 3 Methylisoxazole

Electrophilic and Nucleophilic Substitution Reactions on the Isoxazole (B147169) Heterocycle

The isoxazole ring is a five-membered heterocycle containing both nitrogen and oxygen atoms, which results in a complex electron distribution that influences its susceptibility to substitution reactions. wikipedia.org Generally, isoxazoles are considered electron-rich aromatic systems, but they are less reactive towards electrophiles than other heterocycles like pyrrole (B145914) or furan. uoanbar.edu.iq The reactivity is highly dependent on the nature and position of substituents on the ring. rsc.org

Electrophilic Substitution: Electrophilic attack on the unsubstituted isoxazole ring typically occurs at the C4 position, which possesses the highest electron density. However, in 5-(4-isopropoxyphenyl)-3-methylisoxazole, the C4 position is the only unsubstituted carbon. The 3-methyl group is a weak electron-donating group, while the 5-aryl group is generally electron-withdrawing, which can further influence the reactivity of the C4 position. Reactions such as nitration, halogenation, and sulfonation at the C4 position are plausible but often require harsh conditions that can lead to ring degradation.

Nucleophilic Substitution: The isoxazole ring is generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups. Nucleophilic aromatic substitution (SNAr) reactions are not common for isoxazoles with electron-donating or weakly activating substituents like the methyl and isopropoxyphenyl groups. nih.gov For substitution to occur, a leaving group (such as a halogen) would need to be present on the ring, typically at the C3 or C5 position, and the reaction would be facilitated by activating groups that can stabilize the negative charge in the Meisenheimer intermediate. nih.gov Given the structure of this compound, direct nucleophilic substitution on the heterocycle is unlikely without prior functionalization.

| Position | Reaction Type | Predicted Reactivity | Influencing Factors |

|---|---|---|---|

| C4 | Electrophilic Substitution | Most likely site for electrophilic attack | Only available position; flanked by two substituents. |

| C3/C5 | Nucleophilic Substitution | Very low; requires prior installation of a leaving group | Lack of strong electron-withdrawing activating groups. |

Chemical Modifications and Derivatizations at the Isoxazole Methyl Substituent

The methyl group at the C3 position of the isoxazole ring is a key site for functionalization. The protons of this methyl group exhibit enhanced acidity due to their position adjacent to the heterocyclic ring, allowing for deprotonation by a strong base to form a stabilized carbanion. This nucleophilic carbanion can then be reacted with a variety of electrophiles.

Key transformations include:

Condensation Reactions: The lithiated methyl group can react with aldehydes and ketones (e.g., in an aldol-type reaction) to form β-hydroxyalkyl derivatives, which can be subsequently dehydrated to yield vinyl-substituted isoxazoles.

Alkylation: Reaction with alkyl halides allows for the extension of the carbon chain at the C3 position.

Oxidation: The methyl group can be oxidized to a formyl (-CHO) or carboxylic acid (-COOH) group using appropriate oxidizing agents. These functional groups serve as versatile handles for further modifications, such as the synthesis of amides or esters. researchgate.net

Halogenation: Radical halogenation can introduce one or more halogen atoms to the methyl group, creating intermediates like -CH₂X or -CX₃, which are useful for subsequent nucleophilic substitution or coupling reactions.

| Reaction Type | Typical Reagents | Resulting Functional Group | Potential Applications |

|---|---|---|---|

| Deprotonation/Alkylation | 1. n-BuLi; 2. R-X | -CH₂-R | Chain extension, introduction of new alkyl groups. |

| Aldol Condensation | 1. LDA; 2. RCHO | -CH₂-CH(OH)-R | Synthesis of alcohol derivatives, precursors to alkenes. |

| Oxidation | SeO₂, KMnO₄, or CrO₃ | -CHO or -COOH | Precursors for amides, esters, and other carbonyl derivatives. researchgate.net |

| Halogenation | NBS or SO₂Cl₂ | -CH₂X or -CHX₂ | Intermediates for further substitution or coupling reactions. nih.gov |

Rearrangement Reactions and Ring Transformations Involving the Isoxazole Core

The N-O bond within the isoxazole ring is inherently weak and susceptible to cleavage under thermal, photochemical, or basic conditions, leading to a variety of rearrangement and ring transformation reactions. wikipedia.org These reactions often proceed through highly reactive intermediates and can result in the formation of different heterocyclic systems.

Photochemical Rearrangement: Upon UV irradiation, isoxazoles can undergo N-O bond homolysis. nih.gov The resulting biradical can rearrange through an azirine intermediate to form an oxazole. wikipedia.org Alternatively, the process can generate a reactive ketenimine, which can be trapped by nucleophiles to yield other products, such as pyrazoles. nih.gov

Base-Induced Rearrangement: In the presence of a strong base, isoxazoles can undergo ring-opening to form a β-ketonitrile anion, which can then recyclize. For instance, treatment with sodium ethoxide can lead to the formation of pyrazoles or other heterocycles depending on the substitution pattern and reaction conditions. Some base-promoted rearrangements can proceed through an azirine intermediate via a Neber-like mechanism to yield oxazoles. rsc.org

Boulton–Katritzky Rearrangement: This is a thermal or base-catalyzed rearrangement common in certain heterocyclic systems that can be applicable to isoxazole derivatives, leading to the formation of isomeric heterocycles. beilstein-journals.org

The specific outcome of these rearrangements for this compound would depend heavily on the reaction conditions and the nature of the intermediates formed. The substituents at the C3 and C5 positions play a critical role in directing the pathway of the rearrangement.

| Reaction Type | Conditions | Key Intermediate(s) | Potential Product(s) | Reference |

|---|---|---|---|---|

| Photochemical | UV Light (200-330 nm) | Acyl Azirine, Ketenimine | Oxazoles, Pyrazoles | nih.gov, wikipedia.org |

| Base-Promoted | Strong Base (e.g., NaOEt, Cs₂CO₃) | Azirine, Nitrile Ylide | Oxazoles, Amides (if nucleophile present) | rsc.org |

| Thermal | High Temperature | Nitrile Ylide | Isomeric heterocycles (e.g., via Cornforth-type mechanism for related oxazoles) | wikipedia.org |

Chemical Biology Applications and Mechanistic Insights of Isoxazole Scaffolds

Development of Isoxazole-Based Chemical Probes for Target Deconvolution in Biological Systems

Target deconvolution, the process of identifying the molecular targets of a bioactive compound, is a critical step in drug discovery and chemical biology. Chemical probes are essential tools in this process, enabling the isolation and identification of protein partners. Isoxazole-based structures are increasingly being developed as chemical probes for affinity-based chemoproteomic studies. These strategies often rely on the general workflow of incubating the probe in cells or cell lysates, followed by enrichment of the labeled proteins and identification through mass spectrometry. nih.gov

The development of such probes involves functionalizing the core isoxazole (B147169) scaffold with reporter tags (e.g., biotin (B1667282) for enrichment) and sometimes a photoreactive group for covalent capture. Affinity-based chemoproteomics using small molecule photoprobes generally follows a workflow that includes cell labeling, ultraviolet (UV) irradiation, and subsequent analysis by SDS-PAGE and in-gel fluorescence or identification by mass spectrometry after enrichment and digestion. nih.gov Techniques like the Cellular Thermal Shift Assay (CETSA), which measures changes in protein thermal stability upon ligand binding, can also be employed for target deconvolution without requiring modification of the compound. nih.gov

For example, studies have utilized isoxazole-containing drugs in chemoproteomic experiments to reveal their cellular targets. nih.gov The design of these probes is crucial, as the addition of linker groups and tags must not significantly impair the bioactivity of the parent molecule. The versatility of the isoxazole scaffold allows for synthetic modification at various positions to incorporate the necessary functionalities for a chemical probe, making compounds like 5-(4-Isopropoxyphenyl)-3-methylisoxazole potential starting points for the creation of new probes to explore biological systems.

Below is a table summarizing common techniques used for target deconvolution that could be applied to isoxazole-based compounds.

Table 1: Target Deconvolution Techniques

| Technique | Description | Requirement for Compound Modification |

|---|---|---|

| Affinity-Based Protein Profiling (ABPP) | Uses a chemical probe (often with an affinity tag like biotin) to pull down interacting proteins from a cell lysate for identification by mass spectrometry. | Yes |

| Photoaffinity Labeling (PAL) | A probe containing a photoreactive group is used to form a covalent bond with its target upon UV irradiation, enabling subsequent identification. nih.gov | Yes |

| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of proteins upon ligand binding. Target proteins are stabilized and remain soluble at higher temperatures. nih.gov | No |

| Functional Identification of Target by Expression Proteomics (FITExP) | Identifies targets by correlating protein expression changes with the phenotypic effects of a compound across different cell lines or conditions. nih.gov | No |

Photoaffinity Labeling Strategies Utilizing the Intrinsic Photochemistry of the Isoxazole Moiety

Photoaffinity labeling (PAL) is a powerful technique for identifying direct binding partners of a small molecule within a complex biological environment. enamine.net The method relies on a probe equipped with a photoreactive group that, upon irradiation with UV light, generates a highly reactive intermediate capable of forming a covalent bond with nearby amino acid residues of a target protein. nih.govenamine.net While traditional photo-cross-linkers include diazirines, benzophenones, and aryl azides, recent research has explored the use of common pharmacophores themselves as native photo-cross-linkers to minimize structural perturbations to the parent drug. nih.govenamine.net

The isoxazole ring possesses intrinsic photochemical properties that make it a candidate for such applications. Upon UV irradiation, isoxazoles can undergo photochemical rearrangement. nih.gov This process can proceed through high-energy intermediates like azirines and nitrile ylides, which could potentially react with nucleophilic residues in a protein's binding pocket. nih.govresearchgate.net Research has demonstrated that the isoxazole pharmacophore can be developed into a natively embedded photo-cross-linker for chemoproteomics, offering the advantage of minimally perturbing the drug's structure and bioactivity. nih.gov

A study systematically investigated the photo-cross-linking reactions of the isoxazole moiety for the first time, designing functionalized isoxazoles that showed superior photo-cross-linking efficiency in protein labeling experiments. nih.gov This "native" photo-cross-linking ability was then applied in chemoproteomic studies using the isoxazole-containing drugs Danazol and Luminespib to identify their potential cellular targets. nih.gov This suggests that the isoxazole core within this compound could potentially be activated by UV light to covalently label its biological targets, providing a direct route for target identification without the need for appending a separate, and often bulky, photoreactive group.

Table 2: Comparison of Photo-Cross-Linking Groups

| Photoreactive Group | Reactive Intermediate | Advantages | Disadvantages |

|---|---|---|---|

| Diazirine | Carbene | Small size, efficient cross-linking. nih.gov | Can react with water, potential for diazo intermediate side reactions. nih.gov |

| Benzophenone | Triplet Ketone | Chemically stable, less reactive with water. enamine.net | Larger size, requires longer wavelength for activation. |

| Aryl Azide | Nitrene | High reactivity. enamine.net | Larger size, potential for complex rearrangements. |

| Isoxazole | Azirine/Nitrile Ylide intermediates | Can be an intrinsic part of the pharmacophore, minimizing structural perturbation. nih.govnih.gov | Photochemical mechanism can be complex; efficiency may vary depending on the specific isoxazole structure. |

Mechanistic Studies of Isoxazole Interactions with Biomolecular Systems at the Molecular Level

Understanding how isoxazole-containing molecules interact with their biological targets is fundamental to rational drug design. Mechanistic studies at the molecular level, often employing techniques like X-ray crystallography, computational modeling, and structure-activity relationship (SAR) analysis, have provided detailed insights into the binding modes of this scaffold. The isoxazole ring can participate in a variety of interactions, including hydrogen bonding (via the nitrogen or oxygen atoms), hydrophobic interactions, and π-π stacking.

For instance, in the design of inhibitors for the bromodomain and extra-terminal (BET) family of proteins, the isoxazole core can serve as a key anchor within the binding pocket. Crystal structures of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives in complex with the first bromodomain of BRD4 (BRD4(1)) revealed the specific interactions driving binding. nih.gov These studies show how the isoxazole scaffold orients substituents to engage with key residues in the target protein, such as forming hydrogen bonds with conserved water molecules or making hydrophobic contact with the "WPF shelf" characteristic of BET bromodomains. nih.gov

Similarly, studies on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor modulation have shown how subtle changes in the environment, such as extracellular pH, can affect the function of isoxazole-containing ligands and their target receptors. nih.gov Acidic conditions were found to inhibit AMPA receptor responses, suggesting that protonation states can influence the interaction between isoxazole-based agonists and the receptor's binding site. nih.gov These findings highlight the sensitivity of isoxazole-biomolecule interactions to their environment and provide a molecular basis for understanding their biological effects.

Design of Isoxazole Derivatives for Selective Biomolecular Recognition and Pathway Modulation

The isoxazole scaffold is a versatile template for designing derivatives with improved potency, selectivity, and pathway-modulating activity. By systematically modifying the substituents on the isoxazole ring, medicinal chemists can fine-tune the pharmacological properties of a lead compound. The structure of this compound, with its methyl group at the 3-position and substituted phenyl ring at the 5-position, offers clear vectors for chemical modification.

Numerous studies have demonstrated the successful application of this design strategy. For example, a series of 5-imidazole-3-methylbenz[d]isoxazole derivatives were designed and optimized as potent and selective inhibitors of the CBP/p300 bromodomain for the treatment of acute myeloid leukemia (AML). nih.gov By exploring different substitutions, researchers identified compounds with low nanomolar potency and significant anti-proliferative effects in AML cell lines. nih.gov

Another study described the design of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors. nih.gov The addition of various sulfonamide groups allowed for the exploration of different interactions within the BRD4 binding site, leading to compounds that effectively inhibited cancer cell growth and induced apoptosis by downregulating the expression of oncogenes like c-Myc. nih.gov These examples underscore how the isoxazole core can be systematically decorated to achieve selective recognition of a specific biomolecular target and effectively modulate its associated signaling pathway.

The following table presents data from the development of N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors, illustrating how modifications affect biological activity. nih.gov

Table 3: Biological Activity of Selected Isoxazole Derivatives Against MV4-11 AML Cells

| Compound | R-Group on Sulfonamide | BRD4(1) Binding (ΔTm, °C) | Anti-proliferative Activity (IC₅₀, μM) |

|---|---|---|---|

| 11l | 5-Chloro-2-methoxy-phenyl | 7.9 | 1.14 |

| 11q | 4-Nitro-phenyl | 8.0 | 1.25 |

| 11r | 4-Methoxy-phenyl | 8.2 | 0.87 |

| 11s | 4-(Trifluoromethoxy)-phenyl | 8.3 | 1.05 |

This data demonstrates how subtle changes to the substituent on the sulfonamide moiety can influence both target engagement (thermal shift) and cellular potency (IC₅₀).

Future Directions and Emerging Research Avenues for 5 4 Isopropoxyphenyl 3 Methylisoxazole Chemistry

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of isoxazole (B147169) derivatives is undergoing a significant transformation, driven by the principles of green and sustainable chemistry. nih.gov Traditional methods often face criticism for their reliance on harsh conditions, toxic solvents, and multi-step processes that generate considerable waste. mdpi.compreprints.org Future research concerning 5-(4-Isopropoxyphenyl)-3-methylisoxazole will increasingly focus on adopting cleaner, more efficient synthetic strategies that enhance yield, reduce environmental impact, and improve cost-effectiveness.

Key sustainable methodologies being explored include:

Ultrasound-Assisted Synthesis (Sonochemistry) : This technique uses ultrasonic irradiation to accelerate reactions, often leading to higher yields in shorter time frames and under milder conditions. mdpi.compreprints.org Sonochemistry aligns with green chemistry by reducing energy consumption and enabling the use of eco-friendly solvents like water. mdpi.com For instance, one-pot, multi-component reactions catalyzed by substances like pyruvic acid or vitamin B1 under ultrasound have proven effective for creating similar isoxazole scaffolds. mdpi.compreprints.org

Microwave-Irradiated Heating : As a green technique, microwave-assisted synthesis enhances reaction rates, leading to high selectivity and improved product yields compared to conventional heating methods. nih.gov This approach is particularly promising for the rapid generation of a library of this compound analogs for screening purposes.

Flow Chemistry : Continuous flow synthesis offers superior control over reaction parameters, enhanced safety, and scalability. researchgate.netacs.org By telescoping multiple reaction steps (e.g., oximation, chlorination, and cycloaddition) into a continuous sequence, flow chemistry can produce trisubstituted isoxazoles efficiently, minimizing manual handling and the need for isolating intermediates. researchgate.netnih.gov This method is ideal for the large-scale, on-demand production of this compound. acs.org

Biocatalysis and Chemoenzymatic Synthesis : The use of enzymes as catalysts offers high selectivity and operates under mild, environmentally benign conditions. acs.org Research into chemoenzymatic methods could lead to the efficient production of specific chiral derivatives of this compound, which is crucial for developing stereospecific therapeutic agents.

Eco-Friendly Catalysts and Solvents : A significant push is being made to replace toxic catalysts and volatile organic solvents. nih.gov Research has demonstrated the use of agro-waste extracts, such as Water Extract of Orange Fruit Peel Ash (WEOFPA), as efficient, solvent-free catalysts. nih.gov Similarly, Deep Eutectic Solvents (DES) are being explored as green reaction media in flow synthesis systems. acs.org

| Methodology | Key Advantages | Potential Application for this compound | Reference |

|---|---|---|---|

| Ultrasound-Assisted Synthesis | Reduced reaction times, higher yields, lower energy consumption, use of green solvents. | Rapid and efficient one-pot synthesis of the core scaffold and its derivatives. | mdpi.compreprints.org |

| Microwave-Irradiated Heating | Enhanced reaction rates, high selectivity, improved yields. | Accelerated synthesis for creating compound libraries for high-throughput screening. | nih.gov |

| Flow Chemistry | High scalability, improved safety and control, potential for multi-step automation. | Industrial-scale, continuous production with high purity. | researchgate.netacs.org |

| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Synthesis of specific enantiomers for targeted biological activity. | acs.org |

Advanced Computational Design for Predictive Chemistry and Targeted Interactions

Computational chemistry is an indispensable tool in modern drug discovery, enabling the rational design of molecules with desired properties. acs.org For this compound, advanced computational techniques are paving the way for the predictive design of next-generation derivatives with enhanced efficacy and specificity.

Future research in this area will leverage several computational approaches:

Molecular Docking and 3D-QSAR : These methods are used to predict the binding modes and affinities of isoxazole derivatives to their biological targets. mdpi.comnih.gov By generating 3D quantitative structure-activity relationship (3D-QSAR) models, researchers can create contour maps that highlight which structural features are crucial for activity. mdpi.com This allows for the targeted modification of the this compound structure to improve interactions with a specific protein.

Molecular Dynamics (MD) Simulations : MD simulations provide a dynamic view of the interactions between a ligand and its target protein over time, offering deeper insights into the stability of the complex and the specific interactions that contribute to binding. acs.orgmdpi.com These simulations can reveal the importance of specific residues and interactions, such as hydrogen bonds or hydrophobic contacts, guiding the design of more potent compounds. mdpi.com

Quantum Mechanics (QM) : QM methods, like Density Functional Theory (DFT), are used to understand the electronic properties of molecules. nih.gov DFT calculations can elucidate the geometrical parameters and atomic charge distribution of isoxazole derivatives, correlating these properties with their biological activity. nih.gov This fundamental understanding of the molecule's electronic structure is critical for predicting its reactivity and interaction profile. acs.org

| Computational Method | Primary Function | Application to this compound | Reference |

|---|---|---|---|

| Molecular Docking | Predicts binding orientation and affinity of a ligand to a target protein. | Screening virtual libraries of derivatives to identify promising candidates. | mdpi.comnih.gov |

| 3D-QSAR | Relates the 3D properties of molecules to their biological activity. | Identifying key structural regions for modification to enhance potency. | mdpi.com |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time. | Assessing the stability of the ligand-protein complex and understanding dynamic interactions. | acs.orgmdpi.com |

| Quantum Mechanics (DFT) | Calculates electronic structure and molecular properties. | Understanding how electronic properties influence biological activity and reactivity. | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Isoxazole Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the field of drug discovery by accelerating the identification and optimization of lead compounds. For this compound, these technologies offer powerful new ways to navigate the vast chemical space and design novel derivatives with tailored properties.

Emerging applications include:

Predictive Modeling : ML algorithms can be trained on existing datasets of isoxazole compounds to build models that predict various properties, including biological activity, toxicity, and pharmacokinetic profiles. This allows for the rapid virtual screening of thousands of potential derivatives, prioritizing the most promising candidates for synthesis and testing.

De Novo Drug Design : Generative AI models can design entirely new molecules from scratch. By providing the models with desired parameters and constraints based on the this compound scaffold, researchers can generate novel structures that are optimized for specific targets and possess drug-like properties.

Synthesis Planning : AI tools can analyze complex chemical structures and propose efficient and sustainable synthetic routes. This can significantly reduce the time and resources required to synthesize newly designed derivatives of this compound, streamlining the discovery pipeline.

Development of Multi-Functional Isoxazole Scaffolds for Advanced Chemical Biology Tools

Beyond direct therapeutic applications, the this compound scaffold can be developed into sophisticated tools for chemical biology research. By integrating additional functional moieties, this core structure can be transformed into probes and agents for studying complex biological systems.

Future directions in this domain involve:

Molecular Hybridization : This strategy involves combining the isoxazole scaffold with other bioactive pharmacophores (e.g., oxazole, triazole, or pyrazole) to create hybrid molecules. nih.govmdpi.com Such hybrids may exhibit synergistic effects, enhanced potency, or even multi-target activity, allowing them to address complex diseases more effectively. mdpi.com

Fluorescent Probes : By tethering a fluorescent dye to the isoxazole structure, researchers can create probes to visualize and track biological targets within cells. nih.govumt.edu These tools are invaluable for studying drug distribution, target engagement, and cellular mechanisms of action.

Bioconjugation and Photo-Crosslinkers : The isoxazole ring possesses intrinsic photoreactivity, which can be harnessed for photoaffinity labeling and chemoproteomic studies. wikipedia.orgbiorxiv.org Derivatives of this compound could be designed as minimalist photo-crosslinkers to identify protein binding partners and map ligand binding sites without the need for bulky, perturbing crosslinking groups. biorxiv.org This opens up new possibilities for understanding the compound's mechanism of action and identifying off-target effects.

Q & A

Basic: What are the standard synthetic protocols for 5-(4-isopropoxyphenyl)-3-methylisoxazole, and how are intermediates purified?

Answer:

The synthesis of isoxazole derivatives like this compound often employs cycloaddition reactions between nitrile oxides and alkynes. For example, hypervalent iodine reagents (e.g., PIFA) can induce nitrile oxide formation from aldoximes, enabling regioselective cycloaddition with alkynes . Purification typically involves column chromatography using silica gel and solvents like hexane/ethyl acetate. Final products are characterized via IR, -NMR, and HRMS to confirm regiochemistry and purity .

Basic: How are spectroscopic techniques (e.g., NMR, IR) employed to confirm the structure of this compound?

Answer:

- IR Spectroscopy : Identifies functional groups (e.g., isoxazole C=N stretching at ~1610 cm) and confirms cycloadduct formation .

- -NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm for phenyl groups) and methyl/isopropoxy groups (δ 1.2–2.5 ppm). Coupling patterns resolve substituent positions .

- HRMS : Validates molecular formula (e.g., CHNO, [M+H] at m/z 356.46) .

Advanced: How can crystallographic data resolve contradictions in molecular conformation predictions?

Answer:

Single-crystal X-ray diffraction provides precise bond lengths, torsion angles, and intermolecular interactions. For example, in related isoxazoles, the syn-clinal conformation between the isoxazole and phenyl rings (torsion angle ~-54°) and π-π stacking (slippage ~1.3 Å) stabilize the crystal lattice. Discrepancies between computational models (e.g., DFT) and experimental data can be addressed by refining van der Waals radii or solvation effects in simulations .

Advanced: What methodologies are used to analyze structure-activity relationships (SAR) for isoxazole derivatives?

Answer:

- Analog Synthesis : Systematic substitution at the 3-methyl or 4-isopropoxyphenyl positions to probe steric/electronic effects .

- Biological Assays : Evaluate pharmacological activity (e.g., enzyme inhibition, cytotoxicity) using dose-response curves and IC values. Cross-reference with computational docking studies to identify binding motifs .

- QSAR Modeling : Correlate substituent parameters (e.g., logP, Hammett constants) with activity data to predict optimized structures .

Advanced: How can computational modeling (e.g., DFT, MD) predict physicochemical properties relevant to experimental design?

Answer:

- Density Functional Theory (DFT) : Calculates optimized geometries, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential maps to predict reactivity .

- Molecular Dynamics (MD) : Simulates solvation effects (e.g., solubility in ethanol/water mixtures) and thermal stability by analyzing RMSD trajectories .

- ADMET Prediction : Tools like SwissADME estimate logP, bioavailability, and metabolic pathways to prioritize analogs for synthesis .

Basic: How is thermal stability assessed for this compound, and what factors influence decomposition?

Answer:

- Differential Scanning Calorimetry (DSC) : Measures melting points (e.g., 102–104°C for analogs) and detects exothermic decomposition events .

- Thermogravimetric Analysis (TGA) : Quantifies mass loss under controlled heating (e.g., ~1.14 g/cm density at 20°C) .

- Kinetic Studies : Arrhenius plots derived from isothermal TGA data predict shelf-life under storage conditions .

Advanced: What strategies control regioselectivity in isoxazole synthesis when using unsymmetrical alkynes?

Answer:

- Catalyst Tuning : Hypervalent iodine reagents (e.g., PIFA) favor nitrile oxide formation from specific aldoximes, directing cycloaddition to terminal alkynes .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nitrile oxide stability, improving regioselectivity .

- Substituent Electronics : Electron-withdrawing groups on alkynes bias cycloaddition toward less hindered positions, validated by -NMR coupling patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.